5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione
Overview
Description
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
The synthesis of 5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This process can be optimized using green, effective, and mild synthesis methods to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.
Chemical Reactions Analysis
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the aromatic ring.
Condensation: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.
Isoindoline-1,3-dione derivatives: These compounds have a similar core structure and are used in various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
5-[5-[(Z)-(dimethylhydrazinylidene)methyl]furan-2-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18(2)16-8-10-4-6-13(21-10)9-3-5-11-12(7-9)15(20)17-14(11)19/h3-8H,1-2H3,(H,17,19,20)/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVLEGTXOOQNF-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/N=C\C1=CC=C(O1)C2=CC3=C(C=C2)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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